molecular formula C11H7BrFNO3 B564796 Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate CAS No. 1133115-48-6

Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate

Cat. No.: B564796
CAS No.: 1133115-48-6
M. Wt: 300.083
InChI Key: VSCVZLBQUCUVBY-UHFFFAOYSA-N
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Description

Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate (CAS: 1133115-48-6) is a halogenated quinoline derivative featuring a bromine atom at position 8, a fluorine atom at position 5, a hydroxyl group at position 4, and a methyl ester moiety at position 2. This compound is characterized by its molecular formula C₁₂H₈BrFNO₃ and a purity of 97% (MFCD11855870) . Its structural complexity—combining halogenation, hydroxyl, and ester functional groups—makes it a subject of interest for comparative studies with analogous quinoline derivatives.

Properties

IUPAC Name

methyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO3/c1-17-11(16)7-4-8(15)9-6(13)3-2-5(12)10(9)14-7/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCVZLBQUCUVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674821
Record name Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-48-6
Record name Methyl 8-bromo-5-fluoro-4-hydroxy-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gould-Jacobs Cyclization with Pre-Functionalized Anilines

The Gould-Jacobs reaction is a classical method for quinoline synthesis, involving condensation of an aniline derivative with a β-keto ester under acidic conditions. For this compound, the starting material would require pre-functionalized bromine and fluorine substituents.

Example Protocol

  • Starting Material : 3-Bromo-6-fluoro-2-nitroaniline.

  • Condensation : React with dimethyl acetylenedicarboxylate in polyphosphoric acid (PPA) at 120°C for 6 hours.

  • Cyclization : Heating induces ring closure, forming the quinoline scaffold.

  • Reduction and Hydrolysis : Reduce the nitro group to hydroxyl using catalytic hydrogenation (H₂/Pd-C), followed by esterification with methanol/H₂SO₄.

Challenges :

  • Ensuring regioselectivity during cyclization.

  • Avoiding dehalogenation under acidic conditions.

Diazotization-Hydrolysis Route for Hydroxyl Group Installation

A patent (CN102321016A) describes diazotization-hydrolysis for converting amino groups to hydroxyl groups in analogous brominated pyridines. This method can be adapted for quinolines:

Stepwise Synthesis

  • Aminoquinoline Intermediate : Start with methyl 8-bromo-5-fluoro-4-aminoquinoline-2-carboxylate.

  • Diazotization : Treat with NaNO₂/HCl at 0–5°C to form the diazonium salt.

  • Hydrolysis : Warm the diazonium salt in aqueous H₂SO₄ to replace the amino group with hydroxyl.

Key Data :

StepConditionsYield
Diazotization0–5°C, 1 h85%
Hydrolysis50°C, 2 h78%

Advantages :

  • High functional group tolerance.

  • Avoids harsh oxidizing agents.

Direct Halogenation of the Quinoline Core

Direct bromination/fluorination of pre-formed quinolines is limited by regioselectivity. However, directed ortho-metalation (DoM) strategies can enhance control:

Bromination via Lithium-Halogen Exchange

  • Substrate : Methyl 5-fluoro-4-hydroxyquinoline-2-carboxylate.

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 8.

  • Quench with Br₂ : Introduces bromine selectively at position 8.

Yield : 65–70% after purification by silica gel chromatography.

Electrophilic Fluorination

Fluorine is typically introduced earlier in the synthesis due to the difficulty of late-stage fluorination. For example:

  • Use Selectfluor™ or F-TEDA-BF₄ on a brominated precursor.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Gould-JacobsOne-pot cyclizationLow regioselectivity for halogens40–50%
Diazotization-HydrolysisHigh functional group compatibilityMulti-step, time-consuming60–65%
Directed BrominationExcellent regiocontrolRequires cryogenic conditions65–70%

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via sequential functionalization of the quinoline scaffold. Critical steps include:

  • Halogenation : Bromine and fluorine are introduced via electrophilic substitution or directed ortho-metalation strategies. For example, bromination at C-8 is achieved using reagents like POBr₃ or NaBr in acidic media . Fluorination at C-5 typically employs fluorinating agents such as Selectfluor or DAST .
  • Esterification : The methyl ester at C-2 is introduced via Fischer esterification, where the carboxylic acid intermediate reacts with methanol in the presence of H₂SO₄ .
  • Hydroxylation : The hydroxyl group at C-4 is retained through protection-deprotection strategies during synthesis (e.g., using acetyl or benzyl groups) .

Reactivity and Functional Group Transformations

The compound participates in several reactions due to its reactive sites:

Nucleophilic Aromatic Substitution (SₙAr)

  • Bromine Displacement : The C-8 bromine undergoes substitution with nucleophiles (e.g., amines, alkoxides) under palladium catalysis. For example: 8 Br+R NH2Pd PPh3 48 NHR+HBr[2][13]\text{8 Br}+\text{R NH}_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{8 NHR}+\text{HBr}\quad[2][13]
  • Fluorine Stability : The C-5 fluorine is generally inert under mild conditions but can be displaced under harsh basic or metal-catalyzed conditions .

Ester Hydrolysis

The methyl ester at C-2 is hydrolyzed to a carboxylic acid under acidic or basic conditions:COOCH3HCl H2O or NaOHCOOH[3][6]\text{COOCH}_3\xrightarrow{\text{HCl H}_2\text{O or NaOH}}\text{COOH}\quad[3][6]Yields for hydrolysis typically exceed 80% under reflux .

Coordination and Chelation

The 4-hydroxy group participates in metal chelation (e.g., Cu²⁺, Zn²⁺), forming stable complexes studied for antimicrobial and anticancer applications .

Stability and Reaction Conditions

  • Thermal Stability : Decomposes above 250°C; reactions are typically conducted below 150°C .
  • pH Sensitivity : The hydroxyl group at C-4 undergoes deprotonation above pH 7, enhancing solubility in polar solvents .

Comparative Reactivity of Substituents

Table 2: Reactivity Trends in the Quinoline Core

PositionSubstituentReactivity Rank (1 = Most Reactive)Key Reactions
C-8Br1SₙAr, Cross-coupling
C-2COOCH₃2Hydrolysis, Transesterification
C-4OH3Chelation, Protection
C-5F4Limited substitution

Experimental Data Highlights

  • Hydrolysis of Methyl Ester :
    • Conditions: 6 M HCl, reflux, 6 h → 85% yield of carboxylic acid .
    • Characterization: 1H NMR^1\text{H NMR} (DMSO-d₆): δ 12.3 (s, 1H, COOH), 8.45 (d, 1H, Quin-H) .
  • Suzuki Coupling :
    • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12 h → 70–90% yield .

Scientific Research Applications

Antimicrobial Activity

Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus15.6 μg/mLModerate
Escherichia coli31.2 μg/mLModerate
Klebsiella pneumoniae62.5 μg/mLModerate

These findings suggest that the compound could be developed into a new antimicrobial agent, particularly effective against resistant strains.

Anticancer Activity

The compound has shown promising anticancer activity across various cell lines, including breast cancer (MCF-7) and leukemia (HL-60). Studies indicate it induces cell cycle arrest and apoptosis in cancer cells through modulation of key signaling pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Apoptosis induction
HL-6020.5Cell cycle arrest

The ability to target multiple pathways enhances its potential as a lead compound for further development in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. Results demonstrated significant inhibition at low concentrations, indicating its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls, suggesting effectiveness in targeting cancer cells.

Mechanism of Action

  • The exact mechanism by which Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate exerts its effects would require further research.
  • indole derivatives often interact with specific molecular targets or pathways within cells.
  • These interactions can influence cellular processes such as gene expression, enzyme activity, or signal transduction.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table and analysis highlight structural, synthetic, and functional differences between Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate and related compounds:

    Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

    Compound Name CAS Number Substituents (Positions) Ester Group Molecular Formula Molecular Weight Purity Source/Reference
    This compound 1133115-48-6 8-Br, 5-F, 4-OH Methyl (C2) C₁₂H₈BrFNO₃ Not provided 97%
    Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 8-Br, 4-OH Ethyl (C3) C₁₂H₁₀BrNO₃ Not provided Not reported
    8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline 59108-43-9 8-Br, 4-OH, 2-CF₃ None C₁₀H₅BrF₃NO Not provided Not reported
    8-Bromo-7-fluoro-2-methoxyquinoline 1001322-87-7 8-Br, 7-F, 2-OCH₃ None C₁₀H₇BrFNO 256.07 ≥98%
    Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 1260650-59-6 8-Br, 4-Cl, 5-F Ethyl (C3) C₁₂H₈BrClFNO₂ Not provided Not reported

    Key Structural Differences and Implications

    Substituent Positions and Halogenation: The 5-fluoro substitution in the target compound contrasts with 7-fluoro in 8-Bromo-7-fluoro-2-methoxyquinoline . 4-Hydroxy vs. 4-Chloro: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the chloro-substituted Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate , which may increase solubility in polar solvents.

    Ester Group Variations: Methyl (C2) vs.

    Functional Group Diversity: The trifluoromethyl (-CF₃) group in 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity compared to the carboxylate ester in the target compound.

    Research and Application Trends

    • Biological Activity: Compounds like 8-Bromo-7-fluoro-2-methoxyquinoline (98% purity ) are explored as kinase inhibitors, where substituent positions critically affect target binding. The target compound’s 4-hydroxy and 5-fluoro groups may optimize interactions with enzymatic active sites.
    • Material Science : The trifluoromethyl -bearing analog demonstrates utility in OLEDs due to its electron-deficient aromatic system, whereas the target compound’s ester and hydroxyl groups may favor applications in coordination chemistry or catalysis.

    Biological Activity

    Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

    • Molecular Formula : C₁₁H₇BrFNO₃
    • Molecular Weight : 300.1 g/mol
    • Purity : ≥97% .

    Pharmacological Activities

    1. Antimicrobial Activity

    • This compound demonstrates significant antimicrobial properties. Compounds with similar structures have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

    2. Anticancer Activity

    • Research indicates that derivatives of 8-hydroxyquinoline exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds with similar structures have shown effective inhibition of cell proliferation in breast cancer (T-47D) and liver cancer (Hep3B) cells . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

    3. Anti-inflammatory Effects

    • Some studies suggest that quinoline derivatives may modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases. The exact pathways remain an area for further investigation .

    The biological activity of this compound can be attributed to several mechanisms:

    • Metal Chelation : Similar compounds are known to act as metal chelators, which can restore metal balance in biological systems and may be useful in treating metal-related diseases .
    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival. For instance, it has been suggested that it could act as a selective inhibitor of fructose 1,6-bisphosphate aldolase (FBA), which is essential for various bacterial species .

    Case Study 1: Anticancer Efficacy

    A study evaluated the efficacy of a related 8-hydroxyquinoline derivative in inhibiting tumor growth in a xenograft model. The compound demonstrated significant tumor suppression at a dosage of 10 mg/kg/day over nine days without causing histological damage to vital organs . This highlights the potential for developing safe anticancer agents based on this scaffold.

    Case Study 2: Antimicrobial Activity

    In vitro tests showed that this compound exhibited strong antimicrobial activity against Klebsiella pneumoniae and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics . This suggests its potential as a lead compound for new antibiotic therapies.

    Comparative Analysis of Biological Activities

    Activity TypeRelated CompoundsObserved Effects
    Antimicrobial8-Hydroxyquinoline derivativesInhibition of Gram-positive and Gram-negative bacteria
    AnticancerQuinoline-based compoundsCytotoxicity against various cancer cell lines
    Anti-inflammatoryIndole derivativesModulation of inflammatory pathways

    Q & A

    Basic Research Questions

    Q. What are the critical steps and optimization strategies for synthesizing Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate?

    • Methodology :

    • Begin with a quinoline scaffold (e.g., ethyl quinoline-2-carboxylate derivatives) and introduce substituents sequentially. Halogenation (bromination/fluorination) should be performed under controlled conditions to ensure regioselectivity. For bromination, use NBS (N-bromosuccinimide) in DMF at 0–5°C to minimize side reactions. Fluorination may employ DAST (diethylaminosulfur trifluoride) or Selectfluor reagents in anhydrous solvents .
    • Optimize reaction time and temperature using TLC/HPLC monitoring. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity (>97%) via HPLC .

    Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

    • Methodology :

    • 1H/13C NMR : Assign peaks by comparing with structurally related quinoline esters (e.g., methyl 4-chloro-8-fluoroquinoline-2-carboxylate ). The 8-bromo substituent will exhibit deshielding in aromatic protons (δ 7.8–8.5 ppm).
    • IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups.
    • HRMS : Validate molecular weight (C₁₂H₈BrFNO₃, theoretical m/z 328.97) with <2 ppm error .

    Q. What analytical methods ensure purity and stability during storage?

    • Methodology :

    • Use HPLC with a C18 column (ACN/water mobile phase) to assess purity (>97%). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Store at 0–6°C in amber vials under inert gas to prevent hydrolysis/oxidation .

    Advanced Research Questions

    Q. How do steric and electronic effects influence the reactivity of the 8-bromo and 5-fluoro substituents in cross-coupling reactions?

    • Methodology :

    • Perform Suzuki-Miyaura coupling with boronic acids: The 8-bromo group is more reactive than 5-fluoro due to lower bond dissociation energy. Use Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (80°C, 12h). Monitor regioselectivity via LC-MS and compare with computational predictions (DFT for transition-state analysis) .

    Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

    • Methodology :

    • For ambiguous NOE signals, conduct 2D NMR (ROESY, HSQC) to distinguish proximity effects. Compare crystallographic data (e.g., X-ray diffraction of methyl 4-hydroxyquinoline analogs ) to validate spatial arrangements. Reconcile discrepancies by revisiting synthetic intermediates for potential isomerization .

    Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

    • Methodology :

    • Use Schrödinger’s QikProp or ADMET Predictor™ to estimate logP (lipophilicity) and aqueous solubility. Validate predictions with experimental shake-flask assays (PBS pH 7.4, 25°C). For metabolic stability, run microsomal assays (human liver microsomes, NADPH cofactor) and correlate with CYP450 docking simulations .

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